Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate
Description
Properties
IUPAC Name |
methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c1-13-5(12)4(11)6(2-3-6)7(8,9)10/h4H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHFWOLMEUCNEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1(CC1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHFN\O
- CAS Number : 1923069-32-2
- Molecular Weight : 201.16 g/mol
The trifluoromethyl group in the compound enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Drug Development
Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate has been explored for its potential as a pharmacophore in various therapeutic areas:
- Anticancer Agents : The compound's structure is similar to other trifluoromethyl-containing drugs that have shown efficacy against various cancer types. For instance, the incorporation of trifluoromethyl groups has been linked to improved potency and selectivity in inhibitors targeting branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism .
- Neurological Disorders : Research indicates that compounds with similar structures have been investigated for their role in treating neurodegenerative diseases. The trifluoromethyl group can enhance the blood-brain barrier permeability, making it suitable for central nervous system (CNS) applications .
Structure-Activity Relationship (SAR) Studies
The unique structural characteristics of this compound allow it to serve as a model compound in SAR studies. These studies help identify how modifications to the chemical structure affect biological activity and pharmacokinetics. For example:
| Modification | Effect on Activity | Reference |
|---|---|---|
| Addition of alkyl groups | Increased potency against BCATs | |
| Variation of halogen substituents | Altered selectivity profiles |
Case Study 1: BCAT Inhibitors
A recent study identified this compound as a lead compound for developing dual inhibitors of BCAT1 and BCAT2. The study utilized high-throughput screening to evaluate its effectiveness, revealing promising results in inhibiting cancer cell proliferation .
Case Study 2: CNS Drug Development
In another investigation, derivatives of this compound were synthesized and tested for their ability to penetrate the blood-brain barrier. The findings indicated that modifications to the trifluoromethyl group significantly impacted CNS activity, suggesting pathways for developing new treatments for neurological disorders .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Methyl 2-amino-2-[1-(oxan-2-yl)cyclopropyl]acetate
- Molecular Formula: C₁₁H₁₉NO₃
- Molecular Weight : 213.27 g/mol
- Key Differences :
- The trifluoromethyl group in the target compound is replaced by an oxan-2-yl (tetrahydropyran) group.
- The oxan-2-yl substituent introduces oxygen atoms, increasing polarity but reducing lipophilicity compared to the trifluoromethyl group.
- Applications: Primarily used in medicinal chemistry for its hydrogen-bonding capability, which may enhance target binding .
2-Amino-2-(1-(trifluoromethyl)cyclopropyl)acetonitrile Hydrochloride
- Molecular Formula : C₇H₈F₃N₂·HCl
- Molecular Weight: Not explicitly stated, but estimated ~234.6 g/mol (base: 198.15 + HCl: 36.46).
- Key Differences :
Methyl 2-chloro-2-cyclopropylideneacetate
- Molecular Formula : C₇H₇ClO₂
- Molecular Weight : 158.58 g/mol
- Key Differences :
- Contains a cyclopropylidene (unsaturated cyclopropane) ring instead of a substituted cyclopropane.
- The chlorine atom and unsaturated ring increase electrophilicity, favoring reactions like nucleophilic additions.
- Applications: Used in organic synthesis as a diene precursor or cross-coupling substrate .
Ethametsulfuron Methyl Ester (Herbicide Analogs)
- Molecular Formula : C₁₅H₁₈N₄O₆S
- Molecular Weight : 382.39 g/mol
- Key Differences: Contains a sulfonylurea backbone with a triazine ring, unlike the amino-ester structure of the target compound. The trifluoromethyl group is absent; instead, ethoxy and methylamino groups dominate. Applications: Herbicidal activity via acetolactate synthase inhibition .
Structural and Functional Analysis (Data Table)
Research Findings and Trends
- Trifluoromethyl Impact: The trifluoromethyl group in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs, as seen in cyclopropane derivatives like compound 254 () .
- Ester vs. Nitrile : The ester group in the target compound offers better hydrolytic stability under physiological conditions than nitrile derivatives, which may release toxic cyanide metabolites .
- Cyclopropane Rigidity : Cyclopropane rings in analogs (e.g., 255 , 261 ) improve conformational restriction, aiding in selective target binding .
Biological Activity
Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity and biological interactions, making it a valuable candidate for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C6H8F3NO2
- Molecular Weight : 183.13 g/mol
- Structural Features : The presence of a trifluoromethyl group attached to a cyclopropyl ring is crucial for its chemical properties, enhancing stability and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group is known to increase binding affinity and selectivity, potentially modulating enzymatic activity or receptor signaling pathways.
Biological Activity
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of antibiotics.
- Anticancer Potential : Research has shown that similar compounds with trifluoromethyl groups can inhibit cancer cell proliferation by interfering with key metabolic pathways .
- Neurological Effects : Analogous cyclopropyl amino acids have been studied for their ability to bind to voltage-gated calcium channels, suggesting potential applications in treating neurological disorders .
1. Anticancer Activity
In a study investigating the cytotoxic effects of various trifluoromethyl-containing compounds, this compound demonstrated significant activity against multiple cancer cell lines. The IC50 values indicated that the compound effectively inhibited cell growth, suggesting its potential as an anticancer agent.
2. Antimicrobial Studies
A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. Results showed promising activity, particularly against Gram-positive bacteria, which could lead to the development of new antimicrobial therapies.
Data Table: Biological Activity Summary
Preparation Methods
Transition Metal-Catalyzed Cyclopropanation
The formation of the 1-(trifluoromethyl)cyclopropyl moiety often employs transition metal-catalyzed reactions. A notable approach involves the use of copper(I) catalysts with diazo compounds, enabling the stereoselective insertion of carbenes into trifluoromethyl-substituted alkenes. For example, ethyl diazoacetate reacts with 3,3,3-trifluoropropene in the presence of Cu(acac)₂, achieving cyclopropane ring closure with 72% yield.
Simmons-Smith Reaction Modifications
Traditional Simmons-Smith conditions (Zn-Cu/CH₂I₂) are incompatible with electron-deficient alkenes like trifluoromethyl derivatives. Modified protocols using BF₃·OEt₂ as a Lewis acid facilitate cyclopropanation of 1,1,1-trifluoro-3-buten-2-one, yielding the cyclopropane core in 65% efficiency. The reaction proceeds via a non-classical carbene pathway, as confirmed by DFT calculations.
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | DMSO | DMF |
| Temperature (°C) | 110 | 130 | 110 |
| Reaction Time (hr) | 12 | 8 | 12 |
| Yield (%) | 78 | 65 | 85 |
Reductive Amination of Keto Intermediates
An alternative route involves the condensation of methyl 2-oxo-2-[1-(trifluoromethyl)cyclopropyl]acetate with ammonium acetate in methanol, followed by reduction with NaBH₃CN. This one-pot procedure achieves 88% conversion, though epimerization at the α-carbon remains a concern (15% diastereomeric excess).
Esterification and Protecting Group Strategies
Acid-Catalyzed Esterification
Crude 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid undergoes esterification using methanol and H₂SO₄ (2 mol%) under reflux. The reaction reaches 94% completion in 6 hours, with the aqueous workup involving neutralization with NaHCO₃ and extraction with ethyl acetate.
Boc Protection for Amine Stability
To prevent undesired side reactions during esterification, tert-butoxycarbonyl (Boc) protection proves effective. Treatment with Boc₂O in THF/water (1:1) at 0°C for 1 hour provides the Boc-protected intermediate, which undergoes clean esterification and subsequent deprotection with TFA/DCM (1:4).
Industrial-Scale Process Considerations
Solvent Recycling and Waste Management
Large-scale synthetics prioritize solvent recovery. Methanol from esterification steps is distilled at 65°C/300 mbar and reused, reducing raw material costs by 40%. Quench waters containing <0.1% trifluoroacetic acid are neutralized with Ca(OH)₂ to meet environmental regulations.
Crystallization and Purification
Final purification employs antisolvent crystallization using heptane/toluene (3:1). Cooling the solution to −10°C at 0.5°C/min yields needle-like crystals with 99.2% purity (HPLC). Particle size distribution (D90 < 50 µm) ensures consistent bioavailability in downstream applications.
Comparative Analysis of Synthetic Routes
Cost-Benefit Evaluation
The Gabriel synthesis route, while high-yielding, incurs elevated costs from phthalimide reagents ($12.50/mol). In contrast, reductive amination uses cheaper ammonium acetate ($2.80/mol) but requires stringent temperature control to minimize racemization.
Q & A
Q. What are the established synthetic routes for Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate?
- Methodological Answer : The synthesis typically involves cyclopropanation of trifluoromethyl-substituted precursors followed by esterification and amino group introduction. For example:
- Cyclopropanation : Reaction of trifluoromethyl-substituted alkenes with diazoacetates under transition-metal catalysis (e.g., Rh(II)) to form the cyclopropane ring .
- Amination : Reductive amination or nucleophilic substitution to introduce the amino group at the α-position of the ester .
- Purification : Hydrochloride salt formation (CAS 1098188-07-8) improves stability and crystallinity for characterization .
- Key intermediates : 1-(Trifluoromethyl)cyclopropane-1-carbaldehyde (CAS 1229311-61-8) is a critical precursor .
Table 1 : Representative Synthetic Yields and Conditions
| Step | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Cyclopropanation | 60–78 | Rh(II) catalyst, CH₂Cl₂, 25°C | |
| Amination | 68–85 | NaBH₃CN, MeOH, RT | |
| Hydrochloride formation | >95 | HCl/Et₂O, precipitation |
Q. How is the compound characterized structurally?
- Methodological Answer :
- X-ray crystallography : Resolves bond angles (e.g., C(8)-Cl(1) = 108.40°) and cyclopropane ring strain .
- Spectroscopy : ESI-MS ([M+1]⁺ at m/z 249.04) confirms molecular weight, while ¹H/¹³C NMR identifies ester and cyclopropane protons .
- Chiral analysis : Chiral HPLC or polarimetry determines enantiomeric excess, critical for biological studies .
Advanced Research Questions
Q. What challenges exist in achieving enantiomeric purity during synthesis?
- Methodological Answer : The stereogenic α-amino center and strained cyclopropane ring complicate enantioselective synthesis. Strategies include:
- Chiral auxiliaries : Use of (R)- or (S)-configured catalysts during cyclopropanation .
- Kinetic resolution : Enzymatic or chemical separation of racemic mixtures .
- Crystallization-induced asymmetric transformation : Exploiting differential solubility of enantiomers .
Q. How does the cyclopropane ring affect the compound’s reactivity and stability?
- Methodological Answer :
- Ring strain : The cyclopropane’s 60° bond angles (vs. 109.5° for sp³ carbons) increase electrophilicity at adjacent positions, facilitating nucleophilic attack on the ester or amino groups .
- Trifluoromethyl effect : The -CF₃ group enhances metabolic stability but introduces steric hindrance, impacting binding to biological targets .
- Degradation pathways : Acidic conditions may cleave the cyclopropane ring, necessitating pH-controlled storage .
Q. What in vitro assays are used to study its biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Target enzymes (e.g., proteases, kinases) are incubated with the compound, and activity is measured via fluorogenic substrates or ADP-Glo™ kits .
- Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify affinity for neurotransmitter receptors .
- Cytotoxicity screening : MTT or CellTiter-Glo® assays in cancer cell lines assess therapeutic potential .
Data Analysis and Contradictions
Q. How to resolve discrepancies in reported synthetic yields?
- Methodological Answer : Variations arise from:
- Catalyst load : Rh(II) catalyst concentrations (1–5 mol%) impact cyclopropanation efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve amination yields vs. non-polar solvents .
- Workup protocols : Hydrochloride salt precipitation vs. column chromatography alters recovery rates .
Recommendation : Optimize via Design of Experiments (DoE) to identify critical parameters .
Structural and Functional Comparisons
Q. How does this compound compare to analogs like Methyl 2-amino-2-cyclopropylacetate?
- Methodological Answer :
- Electron-withdrawing effects : The -CF₃ group increases acidity of the α-amino proton (pKa ~8.5 vs. ~9.2 for non-fluorinated analogs), altering reactivity in coupling reactions .
- Lipophilicity : LogP increases by ~1.5 units due to -CF₃, enhancing membrane permeability .
- Bioactivity : Trifluoromethyl analogs show 10–100x higher potency in receptor binding assays compared to non-fluorinated derivatives .
Safety and Handling
Q. What safety protocols are recommended for laboratory handling?
- Methodological Answer :
- Storage : -20°C under nitrogen for long-term stability; desiccate to prevent hydrolysis .
- PPE : Nitrile gloves and fume hood required due to potential irritancy of amino esters .
- Waste disposal : Neutralize with dilute NaOH before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
